Bis(2-ethylhexyl) fumarate
Overview
Description
Synthesis Analysis
The synthesis of fumarate derivatives can be achieved through various methods. Paper describes an efficient synthesis of bis(1-(cyclohexylamino)-1-oxoalkyl or aryl) fumarates using a one-pot three-component approach. This method involves the reaction of fumaric acid with aldehydes and cyclohexyl isocyanide in water, under mild conditions without a catalyst. The process is rapid, taking only 10-15 minutes, and yields high-quality products with excellent efficiency (85-95%) at room temperature. Although this paper does not specifically mention bis(2-ethylhexyl) fumarate, the described methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of fumarate derivatives is characterized by the presence of the fumarate moiety, which consists of a trans double bond between two carboxylic acid groups. In the case of bis(2-ethylhexyl) fumarate, this moiety would be esterified with 2-ethylhexanol. The structure of the products synthesized in paper was confirmed using elemental analyses and spectroscopic data, which is a common approach to verify the molecular structure of such compounds.
Chemical Reactions Analysis
Fumarate derivatives can participate in various chemical reactions due to their reactive double bond and ester groups. The papers provided do not detail specific reactions of bis(2-ethylhexyl) fumarate, but paper discusses the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to create novel biobased furan polyesters. This indicates that fumarate esters can be used as monomers in polymer synthesis, suggesting that bis(2-ethylhexyl) fumarate could potentially undergo similar reactions to form polymers or copolymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of fumarate derivatives are influenced by the nature of their ester substituents. Paper explores the effects of the number of methylene units in the dicarboxylic segments on the physical properties of furan polyesters. While bis(2-ethylhexyl) fumarate is not specifically mentioned, it can be inferred that its physical properties would be affected by the alkyl chain length of the 2-ethylhexyl groups. Typically, such esters are characterized by their solubility, melting and boiling points, and their ability to act as plasticizers, affecting the flexibility and durability of materials.
Scientific Research Applications
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Synthesis of Clostridium Botulinum
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Use in the Production of Rubber Articles and Plastics
- Field : Industrial Chemistry
- Application : Bis(2-ethylhexyl) fumarate is used in the production of rubber articles and plastics .
- Method : It is used at industrial sites, for example in extrusion applications .
- Results : The specific results or outcomes of this application are not detailed in the source .
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Use in Personal Care Products
- Field : Cosmetology
- Application : Bis(2-ethylhexyl) fumarate is used as an emollient and conditioning agent in personal care products .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
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Use as Monomer
- Field : Polymer Chemistry
- Application : Bis(2-ethylhexyl) fumarate can be used as a monomer in the synthesis of polymers .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
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Use as Film-Forming Agent
Safety And Hazards
properties
IUPAC Name |
bis(2-ethylhexyl) (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPXFXOUUANXRR-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051710 | |
Record name | 2-Ethylhexyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Screening Level Hazard Characterization] | |
Record name | 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl fumarate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13698 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000059 [mmHg] | |
Record name | 2-Ethylhexyl fumarate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13698 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(2-ethylhexyl) fumarate | |
CAS RN |
141-02-6 | |
Record name | 2-Ethylhexyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl) fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLHEXYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Q90W09ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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